N-(4-acetylphenyl)-4-tert-butylbenzamide

HDAC6 inhibitor Benzamide Probe compound

Researchers require reproducible SAR data but face batch variability with untested benzamide analogs. This compound eliminates that risk with validated HDAC6 affinity (Kd 5.4 µM) and controlled lipophilicity (LogP 4.439). - **Core application**: Attenuated chemical probe for HDAC6 biology without complete target ablation - **Critical spec**: 98% purity minimizes side reactions in library synthesis - **LogP benchmark**: 4.439 for cellular permeability vs. hydrophilic analog studies

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 301157-92-6
Cat. No. B2772815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-tert-butylbenzamide
CAS301157-92-6
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C19H21NO2/c1-13(21)14-7-11-17(12-8-14)20-18(22)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3,(H,20,22)
InChIKeyQYQQLNGIIGDHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6): A Core Benzamide Scaffold for HDAC6-Targeted Probe Development and Chemical Biology Research


N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) is a synthetic benzamide derivative characterized by a 4-tert-butylbenzoyl moiety linked to a 4-acetylphenyl group via an amide bond . Its physicochemical properties, including a molecular weight of 295.38 g/mol and a calculated LogP of 4.439, indicate moderate lipophilicity . This compound serves as a core scaffold for the development of histone deacetylase (HDAC) inhibitors and transient receptor potential melastatin 8 (TRPM8) channel modulators .

Why Generic Substitution of N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) Fails: Evidence-Based Selection Criteria for HDAC6 Probe Development


Generic substitution with alternative benzamide derivatives is not feasible for N-(4-acetylphenyl)-4-tert-butylbenzamide due to its distinct, measurable binding affinity for histone deacetylase 6 (HDAC6). While many benzamides exhibit broad HDAC inhibition, this compound demonstrates a specific Kd of 5.4 µM for HDAC6, a property that is not universally shared by its close analogs [1]. Furthermore, the compound's purity profile, available at 98% from select vendors, is critical for reproducible research, as impurities can confound biological assay results . Substituting with lower-purity material or a structurally similar but untested analog introduces unacceptable variability in target engagement studies.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) Relative to Comparators


HDAC6 Binding Affinity: A Quantifiable Differentiation Point for N-(4-acetylphenyl)-4-tert-butylbenzamide vs. AES-350

N-(4-acetylphenyl)-4-tert-butylbenzamide exhibits a measured Kd of 5.4 µM for recombinant human HDAC6, as determined by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as a substrate [1]. In contrast, the benzamide-based HDAC6 inhibitor AES-350 displays an IC50 of 0.0244 µM against the same target, representing an approximately 221-fold difference in potency . This substantial disparity in target engagement qualifies N-(4-acetylphenyl)-4-tert-butylbenzamide as a less potent, and therefore more suitable, probe compound for studies requiring attenuated HDAC6 inhibition to avoid off-target effects or for use in systems sensitive to strong HDAC6 blockade.

HDAC6 inhibitor Benzamide Probe compound

Purity as a Key Selection Criterion for N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) in Reproducible Research

The purity of N-(4-acetylphenyl)-4-tert-butylbenzamide varies significantly across commercial vendors, with a direct impact on experimental reproducibility. Sigma-Aldrich and AK Scientific offer the compound at a minimum purity of 95% , while Leyan, Aromsyn, and ChemScene provide a higher purity grade of 98% (or NLT 98%) . This 3% difference in purity, representing a 60% reduction in potential impurities (from 5% to 2%), is critical for assays sensitive to contaminating substances, such as cell-based viability assays or enzymatic inhibition studies.

Chemical synthesis Quality control Reproducibility

LogP and Physicochemical Properties of N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) for Pharmacokinetic Consideration

N-(4-acetylphenyl)-4-tert-butylbenzamide possesses a calculated LogP value of 4.439, indicative of its moderate lipophilicity . This physicochemical property is crucial for predicting membrane permeability and oral bioavailability. In comparison, the simpler benzamide scaffold (e.g., benzamide itself with a LogP of approximately 0.64) is highly hydrophilic, limiting its ability to cross biological membranes [1]. The introduction of the 4-tert-butyl and 4-acetylphenyl groups in the target compound significantly increases lipophilicity, which is a key determinant for its utility in cell-based assays and potential in vivo applications.

Pharmacokinetics Lipophilicity Drug design

Optimal Research and Industrial Application Scenarios for N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) Based on Quantitative Evidence


Development of Attenuated HDAC6 Chemical Probes for Epigenetics Research

Given its moderate Kd of 5.4 µM for HDAC6, N-(4-acetylphenyl)-4-tert-butylbenzamide is ideally suited as a starting scaffold for the development of attenuated HDAC6 chemical probes [1]. Its significantly lower potency compared to potent inhibitors like AES-350 (IC50 = 0.0244 µM) allows for the interrogation of HDAC6 biology without complete target ablation, which is essential for understanding physiological roles and avoiding toxicity in model systems.

High-Purity Starting Material for Synthesis of Novel Benzamide Derivatives

For synthetic chemists, the availability of N-(4-acetylphenyl)-4-tert-butylbenzamide at 98% purity from vendors such as Leyan, Aromsyn, and ChemScene is critical for the reliable and reproducible synthesis of more complex benzamide-based libraries . The high purity minimizes side reactions and simplifies purification, thereby increasing the efficiency of structure-activity relationship (SAR) studies.

Pharmacokinetic Profiling of Lipophilic Benzamide Scaffolds in Cellular Assays

The compound's high LogP (4.439) makes it a valuable tool compound for studying the impact of lipophilicity on cellular permeability and intracellular target engagement in the context of benzamide-based inhibitors . Researchers can use it as a benchmark to compare the cellular activity of more hydrophilic analogs, thereby informing the design of drug candidates with optimized pharmacokinetic properties.

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